2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine
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Overview
Description
2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents like toluene or xylene and catalysts such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Uniqueness
Compared to similar compounds, 2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1956379-77-3 |
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Molecular Formula |
C14H18ClN3S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-chloro-N-cyclopentylspiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane]-4-amine |
InChI |
InChI=1S/C14H18ClN3S/c15-13-17-11(16-9-4-1-2-5-9)10-8-14(6-3-7-14)19-12(10)18-13/h9H,1-8H2,(H,16,17,18) |
InChI Key |
QSESKDROPUIJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C3CC4(CCC4)SC3=NC(=N2)Cl |
Origin of Product |
United States |
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